molecular formula C9H11IO B2652693 1-Iodo-3-isopropoxy-benzene CAS No. 585509-88-2

1-Iodo-3-isopropoxy-benzene

Cat. No.: B2652693
CAS No.: 585509-88-2
M. Wt: 262.09
InChI Key: YCYIKXQQIFRZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-isopropoxy-benzene is an organic compound with the molecular formula C9H11IO. It is characterized by the presence of an iodine atom attached to a benzene ring, which also bears an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Scientific Research Applications

1-Iodo-3-isopropoxy-benzene finds applications in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-isopropoxy-benzene can be synthesized through several methods. One common approach involves the iodination of 3-isopropoxy-benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination and etherification can be applied. Industrial processes would likely involve large-scale iodination reactions followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-isopropoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Iodo-3-isopropoxy-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates various substitution and coupling reactions. The isopropoxy group can also influence the reactivity by donating electron density to the ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-3-isopropoxy-benzene is unique due to the specific positioning of the iodine and isopropoxy groups, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine make it particularly useful in certain synthetic applications .

Properties

IUPAC Name

1-iodo-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYIKXQQIFRZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.